Pyrromethene 546

Catalog No.
S647900
CAS No.
121207-31-6
M.F
C14H17BF2N2
M. Wt
262.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrromethene 546

CAS Number

121207-31-6

Product Name

Pyrromethene 546

IUPAC Name

2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C14H17BF2N2

Molecular Weight

262.11 g/mol

InChI

InChI=1S/C14H17BF2N2/c1-8-6-10(3)18-13(8)12(5)14-9(2)7-11(4)19(14)15(18,16)17/h6-7H,1-5H3

InChI Key

DRJHPEGNOPSARR-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F

Synonyms

PM546, pyrromethene 546

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C)C)C)(F)F

Fluorescence Imaging

PM546 exhibits high photostability and a large fluorescence quantum yield, meaning it retains its fluorescent properties well and emits a high number of photons upon excitation. These characteristics make it ideal for fluorescence imaging applications in various fields:

  • Cell biology: PM546 can be used to label specific cellular components, such as lipids and organelles, enabling researchers to visualize their distribution and dynamics within cells [].
  • Biomedical research: PM546 holds promise for in vivo imaging applications due to its near-infrared fluorescence properties. This allows researchers to study biological processes within living organisms with minimal interference from background noise [].

Sensor Development

The fluorescence properties of PM546 are sensitive to the surrounding environment, including factors like temperature, viscosity, and polarity. This sensitivity allows researchers to explore its potential in developing sensors for various applications:

  • Temperature sensing: Studies have shown that the fluorescence intensity and anisotropy of PM546 change with temperature, making it a potential candidate for microfluidic temperature sensors [].
  • Biomolecule detection: By attaching specific biomolecules to PM546, researchers have explored its potential for sensing specific analytes like enzymes and proteins through changes in its fluorescence properties [].

Other Applications

Beyond the aforementioned applications, PM546 is also being explored for its potential in:

  • Photocatalysis: Researchers are investigating the use of PM546 as a photosensitizer in photodynamic therapy and other photocatalytic applications [].
  • Solar cells: PM546 is being explored as a potential dye component in dye-sensitized solar cells due to its light-harvesting properties [].

Pyrromethene 546 is a synthetic organic compound characterized by its distinct fluorescence properties. It has the empirical formula C14H17BF2N2C_{14}H_{17}BF_2N_2 and is often utilized in laser dye applications due to its high photostability and efficient light absorption. The compound features a pyrrole ring structure, which contributes to its electronic properties, making it suitable for various optical applications, particularly in the field of photonics and laser technology.

Pyrromethene 546's primary mechanism of action lies in its fluorescence properties. Upon absorbing light energy, the molecule gets excited and then emits light at a longer wavelength (fluorescence). This emitted light can be detected using fluorescence microscopy or spectroscopy techniques. Researchers exploit this fluorescence to label and track various targets in biological systems, such as lipids in cell membranes []. The specific interaction between Pyrromethene 546 and its target molecules depends on the application and can involve hydrophobic interactions or electrostatic forces.

, including:

  • Mannich-type Reaction: This reaction involves the formation of a beta-amino carbonyl compound through the condensation of an amine, formaldehyde, and a ketone or aldehyde. Pyrromethene 546 can participate in this reaction to yield derivatives that may exhibit altered optical properties.
  • Photodegradation: The compound exhibits sensitivity to light, leading to potential degradation products when exposed to ultraviolet light. Studies indicate that photodegradation mechanisms can involve complex formation with other pyrromethenes, such as Pyrromethene 567 .

Pyrromethene 546 can be synthesized through various methods, including:

  • Condensation Reactions: The synthesis often involves the condensation of pyrrole with appropriate aldehydes and boron compounds under controlled conditions. This method allows for the formation of the pyrromethene structure while incorporating functional groups that enhance its optical properties.
  • Modification of Existing Pyrromethenes: Another approach includes modifying existing pyrromethenes through

Pyrromethene 546 is primarily used in:

  • Laser Dyes: Its high fluorescence efficiency makes it suitable for use in dye lasers, where it serves as an active medium for generating laser light.
  • Fluorescent Probes: The compound's optical properties enable its use as a fluorescent probe in various analytical techniques, including fluorescence microscopy and spectroscopy.
  • Photonic Devices: Due to its stability and performance under different environmental conditions, Pyrromethene 546 is also employed in photonic devices for signal processing and communication technologies.

Studies on the interactions of Pyrromethene 546 with solvents reveal that it exhibits varying rates of radiative and non-radiative deactivation depending on solvent polarity and hydrogen bonding capabilities. High-polarity solvents tend to enhance radiative decay rates, while hydrogen bond donors can facilitate non-radiative pathways . These interactions are crucial for optimizing the compound's performance in practical applications.

Pyrromethene 546 shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Pyrromethene 567Similar pyrrole-based structureHigher fluorescence quantum yield
Pyrromethene 597Contains additional functional groupsEnhanced solubility in organic solvents
BODIPY 493/503Related boron-dipyrromethene structureBroad absorption spectrum

Pyrromethene 546 is unique due to its specific balance of photostability and fluorescence efficiency, making it particularly valuable for laser dye applications compared to its analogs.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

{2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron

Dates

Modify: 2023-08-15

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